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molecular formula C13H22O B1585782 Dihydro-alpha-ionone CAS No. 31499-72-6

Dihydro-alpha-ionone

Cat. No. B1585782
M. Wt: 194.31 g/mol
InChI Key: JHJCHCSUEGPIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05023232

Procedure details

480 g (2.21 mol) of dihydro-α-ionone, 368 g (2.48 mol) of triethyl orthoformate and 480 ml of abs. ethanol are treated dropwise while stirring during 15 minutes with a solution of 34.5 g (0.31 mol) of boron trifluoride etherate in 500 ml of ethanol and the mixture is subsequently heated to an internal temperature of 46°-48° for 60 minutes. After cooling the reaction mixture to room temperature it is stirred with 600 ml of a 10% aqueous sodium hydroxide solution. After extraction with ether and evaporation of the organic phase there are obtained 668.7 g of a slightly yellow liquid which, after flash distillation in a vacuum, gives 480.5 g of crude product (b.p. 45°-73°, 0.07 mbar). After fractionation in a vacuum over a 20 cm Widmer column there are obtained 406.2 g (82.7% of theory) of a slightly yellowish colored liquid (b.p. 48°-67°, 0.06 mbar) which contains the desired bicyclo-nonane in an isomer ratio of exo:endo=2:1
Quantity
480 g
Type
reactant
Reaction Step One
Quantity
368 g
Type
reactant
Reaction Step Two
Quantity
34.5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]([CH2:8][CH2:9][C:10]([CH3:12])=[O:11])[C:6]([CH3:14])([CH3:13])[CH2:5][CH2:4][CH:3]=1.C(OCC)(OCC)O[CH2:17][CH3:18].B(F)(F)F.CCOCC.[OH-].[Na+]>C(O)C>[CH2:17]([O:11][C:10]1([CH3:12])[CH2:9][CH2:8][CH:7]2[C:2](=[CH2:1])[CH:3]1[CH2:4][CH2:5][C:6]2([CH3:14])[CH3:13])[CH3:18] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
480 g
Type
reactant
Smiles
CC1=CCCC(C1CCC(=O)C)(C)C
Step Two
Name
Quantity
368 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Three
Name
Quantity
34.5 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is subsequently heated to an internal temperature of 46°-48° for 60 minutes
Duration
60 min
EXTRACTION
Type
EXTRACTION
Details
After extraction
CUSTOM
Type
CUSTOM
Details
with ether and evaporation of the organic phase there
CUSTOM
Type
CUSTOM
Details
are obtained 668.7 g of a slightly yellow liquid which
DISTILLATION
Type
DISTILLATION
Details
after flash distillation in a vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1(C2CCC(C(CC1)C2=C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 480.5 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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